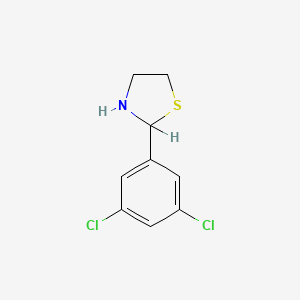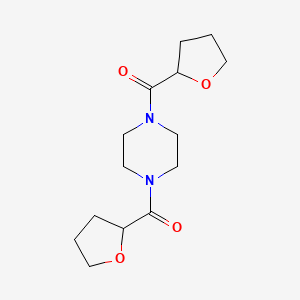
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a chemical compound with the molecular formula C14 H22 N2 O4 . It has an average mass of 282.336 Da and a monoisotopic mass of 282.157959 Da . This compound is related to various research areas such as adrenergic receptors, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety, pain and inflammation .
Molecular Structure Analysis
The molecular structure of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is defined by its molecular formula, C14 H22 N2 O4 . The average mass of the molecule is 282.336 Da and the monoisotopic mass is 282.157959 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine has been utilized in the synthesis of various derivatives, notably in the context of pharmaceutical compounds. One such application is in the synthesis of Terazosin hydrochloride, an anti-hypertensive drug. The compound is used as a starting material or intermediate for synthesizing derivatives with potential medical applications. The synthesized derivatives have been characterized using spectroscopic methods like 1H-NMR, MASS, and IR Spectroscopy to confirm their structure and purity (Kumar, Rajnish, & Mazumdar, 2021).
Antibacterial Activity
The derivatives of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine have shown promising antibacterial activity. Studies have shown that these derivatives exhibit inhibitory effects against a range of bacteria, including E. coli, Pseudomonas aeruginosa, and others. The antibacterial activity is assessed by measuring the zone of inhibition, indicating the compound's effectiveness in preventing bacterial growth (Kumar, Rajnish, & Mazumdar, 2021).
Applications in Biofilm Inhibition and Enzyme Inhibition
Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which include the 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine structure, have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds have been particularly effective against strains like E. coli, S. aureus, and S. mutans, surpassing the biofilm inhibition activities of reference drugs like Ciprofloxacin (Mekky & Sanad, 2020).
Enzyme Inhibition
The same bis(pyrazole-benzofuran) hybrids have been investigated for their inhibitory activities against the MurB enzyme. This is significant as MurB is a critical enzyme in the peptidoglycan biosynthesis of bacterial cell walls, making it a crucial target for antibiotic drugs. The compounds have exhibited strong inhibitory activities, with certain derivatives showing exceptionally low IC50 values, indicating their potential as effective enzyme inhibitors (Mekky & Sanad, 2020).
Applications in Drug Affinity and Molecular Interaction Studies
Binding Characterization with Proteins
The interaction of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine derivatives with proteins like bovine serum albumin (BSA) has been studied, providing insights into the pharmacokinetic mechanisms of drugs. These studies involve fluorescence spectroscopy, circular dichroism, and Raman spectroscopic analysis to understand the binding dynamics, structural changes in the protein, and the physicochemical properties of the piperazine derivative (Karthikeyan et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, also known as [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone, are Adrenergic receptors . These receptors play a crucial role in neurotransmission and are involved in various neurological conditions such as Depression, Parkinson’s, Schizophrenia, Stress, Anxiety, and Pain and Inflammation .
Mode of Action
It is known to interact with its targets, the adrenergic receptors, leading to changes in neurotransmission
Biochemical Pathways
The compound is involved in the neurotransmission pathway . It affects the signaling of adrenergic receptors, which are key players in this pathway. The downstream effects of these interactions can influence various neurological conditions .
Result of Action
It is known to interact with adrenergic receptors, influencing neurotransmission and potentially affecting various neurological conditions .
Eigenschaften
IUPAC Name |
[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNVQJDNOKBJSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |
CAS RN |
547730-06-3 |
Source


|
| Record name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


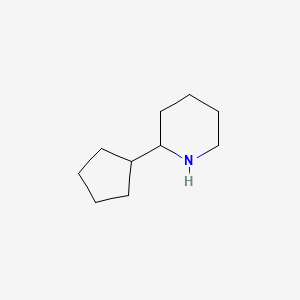

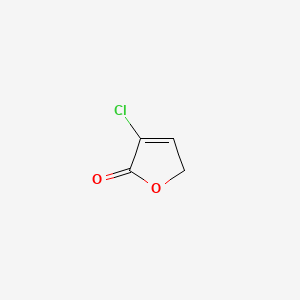
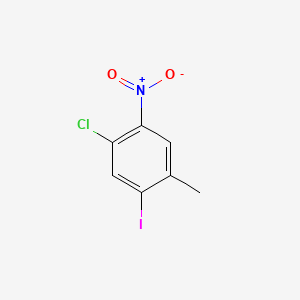
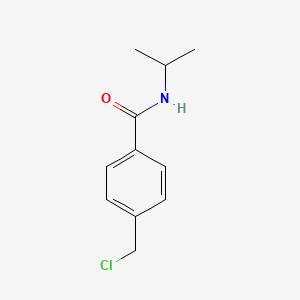
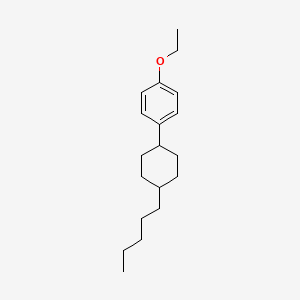
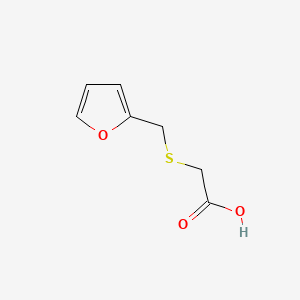
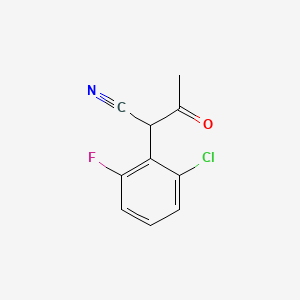
![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
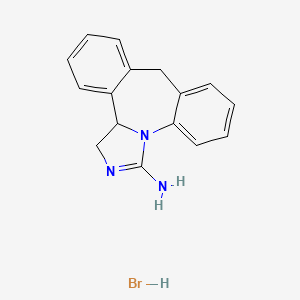
![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)
